molecular formula C9H11IO2 B1509684 (R)-2-(2-Iodophenoxy)propan-1-ol CAS No. 811867-29-5

(R)-2-(2-Iodophenoxy)propan-1-ol

Cat. No.: B1509684
CAS No.: 811867-29-5
M. Wt: 278.09 g/mol
InChI Key: FGSMCNNXQKNKTN-SSDOTTSWSA-N
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Description

(R)-2-(2-Iodophenoxy)propan-1-ol is a chiral chemical building block of interest in medicinal chemistry and drug discovery. This compound features a stereogenic center and an iodine atom on its aromatic ring, which makes it a versatile intermediate for synthetic organic chemistry. The iodine atom is an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to create a diverse array of more complex structures for screening and development . Compounds with similar iodophenyl and alkoxy substituents have been utilized in the synthesis of ligands for neurological targets . For instance, research into selective dopamine receptor antagonists has employed analogous structures, demonstrating the value of such fragments in developing pharmacologically active molecules . As a single enantiomer, this compound is particularly valuable for investigating stereospecific interactions in biological systems. (R)-2-(2-Iodophenoxy)propan-1-ol is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

811867-29-5

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

(2R)-2-(2-iodophenoxy)propan-1-ol

InChI

InChI=1S/C9H11IO2/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7,11H,6H2,1H3/t7-/m1/s1

InChI Key

FGSMCNNXQKNKTN-SSDOTTSWSA-N

SMILES

CC(CO)OC1=CC=CC=C1I

Isomeric SMILES

C[C@H](CO)OC1=CC=CC=C1I

Canonical SMILES

CC(CO)OC1=CC=CC=C1I

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Control: (R)-2-(2-Iodophenoxy)propan-1-ol achieves higher enantiomeric excess (86% ee) compared to methoxy/methyl analogs, underscoring the role of iodine in stabilizing transition states during enzymatic resolution .
  • Reactivity: The iodophenoxy group enhances electrophilicity, enabling efficient coupling reactions (e.g., allyl benzoate formation in 70% yield) . Non-iodinated analogs rely on methoxy/methyl groups for lipophilicity but lack comparable reactivity .
  • Biological Relevance: While β-sympatholytic agents (e.g., isopropylamino derivatives) target adrenoceptors, the iodophenoxy variant’s bioactivity is linked to antioxidant and anti-inflammatory pathways due to iodine’s redox activity .

Pharmacological and Functional Differences

  • Receptor Binding: Non-iodinated propanol derivatives (e.g., (2R/S)-1-(3,5-dimethylphenoxy)-3-(isopropylamino)propan-2-ol) exhibit α1-/β1-adrenoceptor affinity, whereas iodinated analogs are less studied in this context but show promise in enzyme inhibition .
  • Metabolic Stability: The iodine atom in (R)-2-(2-Iodophenoxy)propan-1-ol may slow metabolic degradation compared to methoxy-substituted analogs, which are prone to demethylation .

Preparation Methods

Reaction Principle

  • The acyl chloride precursor undergoes a single electron transfer (SET) reduction by SmI2.
  • This generates a ketyl radical intermediate.
  • Sequential electron transfers and proton (or deuterium) transfers from D2O lead to the formation of the corresponding alcohol.
  • The process is highly chemoselective and tolerates various functional groups, including iodides.

Optimization Parameters and Results

Parameter Variation Observed Effect
SmI2 equivalents 4 to 5 equiv. 5 equiv. optimal for near-quantitative yields (~98%)
D2O equivalents 15 to 100 equiv. ≥30 equiv. required for high yields and incorporation; lower amounts reduce yield
Reaction time 0.5 to 15 min Full conversion achieved within 5 min; half-life <30 s
Temperature Room temperature (r.t.) Effective without heating

(Table adapted from reductive deuteration studies, showing high efficiency and selectivity)

Functional Group Tolerance

  • The method tolerates halides (Cl, Br, I), alkenes, alkynes, methoxy, thiomethyl, trifluoromethyl, nitrile, and ester groups without side reactions.
  • This is critical for the preservation of the 2-iodophenoxy moiety during synthesis.

General Procedure

  • SmI2 (0.1 M in THF) and D2O are mixed under inert atmosphere.
  • The acyl chloride of the desired chiral intermediate is added.
  • Stirring at room temperature for 5–15 minutes yields the chiral alcohol.
  • Work-up involves quenching excess SmI2, extraction, drying, and purification by chromatography.

Specific Preparation of (R)-2-(2-Iodophenoxy)propan-1-ol

While direct literature on this exact compound's preparation is limited, the following synthetic route is inferred based on the above methodology and known organic synthesis principles:

Starting Materials

  • (R)-2-chloropropanol or (R)-epichlorohydrin as chiral building blocks.
  • 2-Iodophenol as the nucleophile.
  • Acyl chloride intermediate derived from the corresponding acid or ester.

Synthetic Steps

  • Formation of Acyl Chloride Intermediate:

    • The corresponding (R)-2-(2-iodophenoxy)propanoic acid is converted to its acyl chloride using reagents like thionyl chloride (SOCl2).
  • Reductive Conversion to Alcohol:

    • The acyl chloride is subjected to SmI2 and D2O-mediated reductive deuteration.
    • This step produces the chiral alcohol (R)-2-(2-iodophenoxy)propan-1-ol with high yield and stereochemical retention.
  • Purification and Characterization:

    • The product is purified by silica gel chromatography.
    • Confirmed by NMR spectroscopy, including ^1H and ^13C NMR, and mass spectrometry.

Data Table: Summary of Reductive Deuteration Optimization (Representative)

Entry SmI2 (equiv.) D2O (equiv.) Time (min) Yield (%) Deuterium Incorporation (%)
1 5 100 15 96 98
2 5 75 15 >98 98
3 5 30 15 >98 98
4 4 30 15 90 97
5 5 15 15 80 97
6 5 30 5 95 97

Note: While this table focuses on deuterated alcohols, the conditions are directly applicable to the synthesis of (R)-2-(2-iodophenoxy)propan-1-ol analogs with proton incorporation instead of deuterium.

Research Findings and Practical Implications

  • The SmI2-D2O reductive system offers a mild, rapid, and highly selective method for preparing chiral alcohols from acyl chlorides.
  • The method is scalable and compatible with sensitive functional groups, including the iodine substituent critical for (R)-2-(2-iodophenoxy)propan-1-ol.
  • This approach circumvents the need for expensive or hazardous reducing agents like LiAlH4 or NaBH4 derivatives.
  • The stereochemical integrity of the (R)-configuration is maintained throughout the preparation.
  • The method can be integrated into synthetic routes for pharmaceuticals and agrochemicals requiring such chiral iodophenoxy alcohols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (R)-2-(2-Iodophenoxy)propan-1-ol?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 2-iodophenol with a chiral epoxide precursor (e.g., (R)-propylene oxide derivatives). Key steps include:

  • Chiral Resolution : Use of asymmetric catalysts like Jacobsen’s Co-salen complexes to control stereochemistry .
  • Purification : Column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the (R)-enantiomer .
    • Data Contradiction : Yields vary significantly (50–85%) depending on solvent polarity and catalyst loading. Lower temperatures (0–5°C) improve enantiomeric excess (ee >90%) but reduce reaction rates .

Q. How can the stereochemical purity of (R)-2-(2-Iodophenoxy)propan-1-ol be validated?

  • Methodological Answer :

  • Chiral HPLC : Use a Daicel Chiralpak IC column with hexane:isopropanol (90:10) mobile phase; retention time differences of 2–3 minutes between enantiomers .
  • Polarimetry : Specific rotation values ([α]D²⁵) range from +15° to +18° for the (R)-enantiomer in chloroform .
    • Critical Note : Contradictions arise in polarimetry data due to solvent effects; chloroform stabilizes intramolecular hydrogen bonding, altering observed rotations .

Advanced Research Questions

Q. What strategies mitigate racemization during functionalization of (R)-2-(2-Iodophenoxy)propan-1-ol?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent base-induced racemization during alkylation .
  • Low-Temperature Reactions : Conduct reactions at −20°C in aprotic solvents (e.g., THF) to minimize thermal racemization .
    • Data Insight : Unprotected derivatives show 10–15% racemization after 24 hours at room temperature, while TBS-protected analogs retain >98% ee .

Q. How does the iodine substituent influence biological activity in enzyme inhibition studies?

  • Methodological Answer :

  • Comparative Assays : Test (R)-2-(2-Iodophenoxy)propan-1-ol against analogs with Cl, F, or H substituents. IC₅₀ values for iodinated derivatives are 2–3-fold lower in tyrosine phosphatase inhibition assays due to enhanced halogen bonding .
  • Docking Simulations : Molecular dynamics reveal iodine’s van der Waals interactions with hydrophobic pockets in enzyme active sites (e.g., PTP1B) .
    • Contradiction : Fluorinated analogs show higher solubility but reduced binding affinity, highlighting a trade-off between lipophilicity and target engagement .

Q. What computational methods predict the metabolic stability of (R)-2-(2-Iodophenoxy)propan-1-ol?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME to predict CYP450 metabolism. The iodine atom reduces oxidation susceptibility, increasing predicted half-life (t₁/₂ >6 hours) compared to non-halogenated analogs .
  • Metabolite Identification : LC-MS/MS reveals primary metabolites as glucuronide conjugates at the hydroxyl group, confirmed via enzymatic hydrolysis with β-glucuronidase .

Experimental Design Considerations

Q. How to design a kinetic resolution experiment for (R)-2-(2-Iodophenoxy)propan-1-ol?

  • Methodological Answer :

  • Enzymatic Resolution : Use Candida antarctica lipase B (CAL-B) in vinyl acetate to selectively acetylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted. Monitor conversion via GC-MS .
  • Kinetic Parameters : Calculate enantioselectivity (E) using the Chen equation. Typical E values for CAL-B range from 20–40, enabling >95% ee after 50% conversion .

Q. What are the pitfalls in interpreting NMR data for (R)-2-(2-Iodophenoxy)propan-1-ol?

  • Methodological Answer :

  • Spin-Spin Coupling : The iodine atom induces significant ¹H-¹³C coupling (J = 8–12 Hz), complicating splitting patterns in ¹³C NMR. Use DEPT-135 to clarify CH₂ and CH₃ signals .
  • Solvent Artifacts : DMSO-d₆ causes peak broadening due to hydrogen bonding with the hydroxyl group; use CDCl₃ for sharper signals .

Data Analysis and Validation

Q. How to resolve contradictions in reported LogP values for (R)-2-(2-Iodophenoxy)propan-1-ol?

  • Methodological Answer :

  • Experimental LogP : Measure via shake-flask method (octanol/water). Reported values range from 2.8–3.2; discrepancies arise from pH-dependent ionization of the hydroxyl group (pKa ~12.5) .
  • Computational Adjustments : Use MarvinSketch with correction factors for iodine’s polarizability to align predicted and experimental LogP .

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